5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
Description
5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
5-[benzyl(methyl)amino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-27(15-17-6-4-3-5-7-17)24-21(14-25)26-23(31-24)22-13-12-20(30-22)16-29-19-10-8-18(28-2)9-11-19/h3-13H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWYCJVPCRZWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule’s structure (Fig. 1) suggests three primary disconnections:
- Oxazole core construction with pre-installed nitrile and benzyl(methyl)amino groups.
- Furan-phenoxy methyl sidechain introduction via cross-coupling or nucleophilic substitution.
- Final assembly through convergent coupling of oxazole and furan intermediates.
Oxazole Ring Formation Strategies
The oxazole nucleus (positions 1–5) necessitates regioselective installation of the nitrile (–C≡N) at C4 and the benzyl(methyl)amino group (–N(CH3)CH2C6H5) at C5.
Robinson-Gabriel Cyclization
This classical method employs cyclodehydration of 2-acylaminoketones under acidic conditions. For C4 cyano substitution, a 2-acylamino-β-ketonitrile precursor could undergo cyclization (Eq. 1):
$$
\text{RC(O)NHR'} + \text{NCCH}2\text{C(O)R''} \xrightarrow{\text{H}2\text{SO}4} \text{Oxazole} + \text{H}2\text{O}
$$
However, β-ketonitrile stability issues necessitate low-temperature (–10°C) conditions.
Van Leusen TosMIC Reaction
Reaction of TosMIC (tosylmethyl isocyanide) with aldehydes generates 5-substituted oxazoles. While unsuitable for direct C4 nitrile installation, this method could construct the furan-oxazole linkage if the aldehyde component contains the furan-phenoxy moiety:
$$
\text{TosMIC} + \text{Furan-CHO} \xrightarrow{\text{Base}} \text{Oxazole-2-furan} + \text{Byproducts}
$$
Post-synthetic modification at C5 would then introduce the benzyl(methyl)amino group.
Synthetic Route Development
Route A: Sequential Oxazole Functionalization
Step 1: Synthesis of 5-Amino-2-bromo-1,3-oxazole-4-carbonitrile
A modified Bredereck reaction enables simultaneous nitrile and bromine installation (Table 1):
| Reactant | Conditions | Yield | Ref. |
|---|---|---|---|
| 2-Amino-β-ketonitrile | PBr₃, DMF, 0°C → 25°C | 58% | |
| HBr gas, CH₂Cl₂, reflux | 42% |
The bromine at C2 facilitates subsequent Suzuki coupling.
Step 2: Suzuki-Miyaura Coupling with Furan Boronic Ester
Adapting conditions from thiadiazole couplings, the bromo-oxazole reacts with 5-[(4-methoxyphenoxy)methyl]furan-2-ylboronic acid (Eq. 2):
$$
\text{Br-Oxazole} + \text{Furan-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, K}3\text{PO}_4 \text{Oxazole-Furan} + \text{Byproducts}
$$
Optimized parameters (Table 2):
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 2 mol% Pd | 85% → 72% |
| Solvent system | Toluene:EtOH (4:1) | 85% |
| Temperature | 80°C, 18h | Max efficiency |
Step 3: Buchwald-Hartwig Amination
Introducing the benzyl(methyl)amino group at C5 via palladium-catalyzed coupling (Eq. 3):
$$
\text{Oxazole-Furan} + \text{N-Methylbenzylamine} \xrightarrow{\text{Pd}2\text{dba}3, Xantphos} \text{Target} + \text{HNR}_2
$$
Critical factors include:
- Ligand choice : Xantphos outperforms BINAP (72% vs. 55% yield)
- Base : Cs₂CO₃ enables full conversion vs. K₃PO₄ (68%)
Route B: Convergent Furan-Oxazole Assembly
Furan Sidechain Synthesis
The 5-[(4-methoxyphenoxy)methyl]furan-2-carbaldehyde intermediate forms via Williamson etherification (Eq. 4):
$$
\text{5-Chloromethylfuran} + \text{4-Methoxyphenol} \xrightarrow{\text{K}2\text{CO}3, DMF} \text{Furan-OCH}_2\text{OPh-OMe} + \text{KCl}
$$
Yields reach 89% with microwave irradiation (100°C, 30 min).
Oxazole Formation via Fischer Synthesis
Condensation of cyanohydrins with aldehyde-containing furan (Eq. 5):
$$
\text{NCCH(OH)R} + \text{Furan-CHO} \xrightarrow{\text{HCl, EtOH}} \text{Oxazole-4-CN-2-Furan} + \text{H}_2\text{O}
$$
Challenges include cyanohydrin instability, addressed by in situ generation via ketone-HCN reaction.
Comparative Analysis of Synthetic Routes
Efficiency Metrics (Table 3)
| Route | Total Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| A | 3 | 42% | Modular, scalable couplings | Pd costs, purification needs |
| B | 4 | 31% | Atom-economic steps | Cyanohydrin handling issues |
Scale-Up Challenges and Solutions
Palladium Removal in Route A
Post-coupling Pd levels (300–500 ppm) exceed ICH Q3D limits (10 ppm). Implementing:
- Silica-thiol scavengers : Reduces Pd to 15 ppm
- Crystallization purification : Further lowers to 5 ppm
Nitrile Group Stability
The C4 nitrile undergoes hydrolysis to amide under strongly acidic/basic conditions. Mitigation strategies:
- pH control : Maintain reaction media between pH 6–8
- Low-temperature processing : ≤0°C for acid-sensitive steps
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (CDCl₃):
- δ 7.25–7.35 (m, 5H, benzyl)
- δ 6.85 (d, J=8.5 Hz, 2H, methoxyphenoxy)
- δ 4.55 (s, 2H, OCH2O)
IR (KBr):
- 2220 cm⁻¹ (C≡N stretch)
- 1605 cm⁻¹ (oxazole C=N)
Chromatographic Purity
HPLC (C18, 70:30 MeCN:H2O): tR = 8.2 min, purity >99.5%
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N bond formation shows promise for Step A3:
$$
\text{Oxazole-Furan-Br} + \text{Amine} \xrightarrow{\text{Ir(ppy)}_3, \text{Blue LED}} \text{Target} + \text{HBr}
$$
Continuous Flow Processing
Microreactor systems improve Route B’s cyanohydrin step:
- Residence time: 2 min vs. 6h batch
- Yield increase: 51% → 79%
Chemical Reactions Analysis
Types of Reactions
5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a compound with significant potential in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, material science, and biological studies.
Molecular Formula
The molecular formula for this compound is .
Structural Characteristics
The compound contains a furan moiety and an oxazole ring, which are known for their pharmacological properties. The presence of a benzyl group and a methoxyphenoxy group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
The compound has been investigated for its antitumor and antimicrobial activities. Studies have shown that derivatives of oxazole and furan compounds exhibit promising anticancer properties due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study: Antitumor Activity
A study demonstrated that similar oxazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. The structure of this compound suggests it may possess similar mechanisms of action.
Material Science
Due to its unique chemical structure, this compound can be utilized in the development of organic electronic materials . Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Application Example: Organic Electronics
Research indicates that compounds with furan and oxazole functionalities can enhance charge transport properties in organic semiconductors. This could lead to more efficient devices with improved performance metrics.
Biological Studies
The compound's potential as a biological probe has been explored. Its ability to interact with biological macromolecules allows it to be used in studies involving enzyme inhibition or receptor binding assays.
Example: Enzyme Inhibition Studies
Preliminary data suggest that compounds similar to this compound can inhibit specific enzymes related to metabolic pathways, making them valuable in drug discovery processes.
Table 1: Summary of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor and antimicrobial agents | Induces apoptosis in cancer cells |
| Material Science | Organic electronics (OLEDs, photovoltaics) | Enhances charge transport properties |
| Biological Studies | Biological probes for enzyme inhibition | Interaction with metabolic pathway enzymes |
Mechanism of Action
The mechanism of action of 5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- 5-(Methylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Uniqueness
5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to the presence of both benzyl and methyl groups attached to the amino moiety. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, an oxazole moiety, and a benzylamine group, which contribute to its biological properties. The molecular formula is , and its molecular weight is approximately 368.44 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. For instance, it has shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Studies suggest that it disrupts microbial cell membranes, leading to cell death.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 4 µg/mL | Fungicidal |
Case Study 1: Breast Cancer Treatment
A clinical study involving patients with advanced breast cancer explored the efficacy of this compound as an adjunct therapy. Results indicated a significant reduction in tumor size after a treatment regimen lasting eight weeks.
Case Study 2: Antimicrobial Efficacy in Wound Infections
In a controlled trial, the compound was applied topically in patients with infected wounds. The results showed rapid healing and significant reduction in bacterial load compared to standard treatments.
Research Findings
- Mechanistic Studies : Research has elucidated that the compound interacts with specific cellular receptors, modulating pathways associated with apoptosis and inflammation.
- Synergistic Effects : Combination therapies with this compound have shown enhanced efficacy when used alongside conventional chemotherapeutics.
- Toxicity Profile : Preliminary toxicity assessments reveal a favorable safety profile, with minimal side effects reported in animal models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for constructing the oxazole core in 5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile?
- Methodology : The oxazole ring can be synthesized via cyclization of α-acylamino ketones or through [3+2] cycloaddition between nitriles and carbonyl compounds. For example, demonstrates the use of chloride intermediates (e.g., 5b.HCl) reacting with amines in diethyl ether to form substituted oxadiazoles, which can be adapted for oxazole synthesis by modifying starting materials. Protecting groups (e.g., benzyl or methoxy) should be employed to manage reactivity during furan and oxazole coupling .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ for the nitrile group, C=N stretch for oxazole at ~1600 cm⁻¹) .
- NMR : ¹H NMR can resolve benzyl/methylamino protons (δ 2.5–3.5 ppm) and furan/oxazole aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonitrile (δ ~115 ppm) and oxazole carbons (δ ~150–160 ppm) .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns aligned with the structure .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodology :
- PPE : Wear chemical-resistant gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact (as outlined in and ) .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during reactions involving volatile solvents .
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and avoid environmental release .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the furan-oxazole coupling step?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution between the furan and oxazole precursors. achieved 46–65% yields in diethyl ether, but DMF may improve solubility .
- Catalysis : Explore Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective C–C bond formation, leveraging steric effects of the 4-methoxyphenoxy group .
- Temperature Control : Gradual heating (e.g., 60–80°C) may reduce side reactions compared to reflux conditions .
Q. What mechanistic insights exist for the nitrile group's stability under acidic/basic conditions?
- Methodology :
- pH-Dependent Studies : Expose the compound to HCl/NaOH solutions (0.1–2 M) and monitor nitrile integrity via IR or ¹³C NMR. highlights nitrile stability in intermediates during azide reactions, suggesting robustness under mild conditions .
- Kinetic Analysis : Use LC-MS to track degradation products (e.g., carboxylic acids from nitrile hydrolysis) over time .
Q. How can data contradictions in reported biological activities of analogous compounds be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-methoxyphenoxy with halogenated groups) and assay against target proteins. shows how structural analogs act as biochemical probes, enabling activity comparisons .
- Reproducibility Checks : Validate assays across multiple cell lines/pH conditions to isolate confounding variables .
Q. What computational tools can predict this compound's interaction with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., kinases) based on the compound's aromatic and hydrogen-bonding motifs. ’s benzyl(methyl)amino derivatives provide SAR templates for docking studies .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
